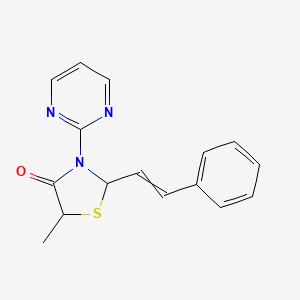
5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” typically involves the reaction of appropriate starting materials under specific conditions. One possible synthetic route could involve the condensation of a pyrimidine derivative with a thiazolidinone precursor in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and purification processes to ensure consistent quality and yield. Techniques such as crystallization, distillation, and chromatography might be employed in the purification steps.
化学反応の分析
Types of Reactions
“5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
科学的研究の応用
“5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to “5-Methyl-2-(2-phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one” include other thiazolidinones and pyrimidine derivatives. Examples include:
- 2-(2-Phenylethenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
- 5-Methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
821782-90-5 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
5-methyl-2-(2-phenylethenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-12-15(20)19(16-17-10-5-11-18-16)14(21-12)9-8-13-6-3-2-4-7-13/h2-12,14H,1H3 |
InChIキー |
CKNPJZRWDJACIA-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
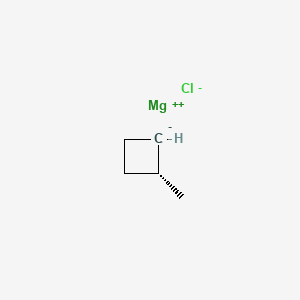
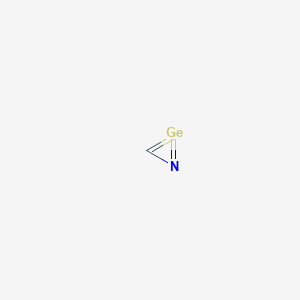


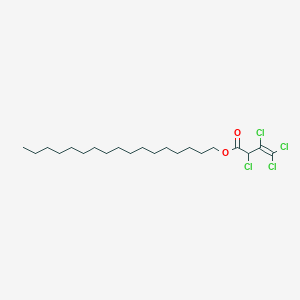
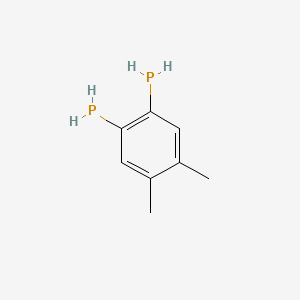
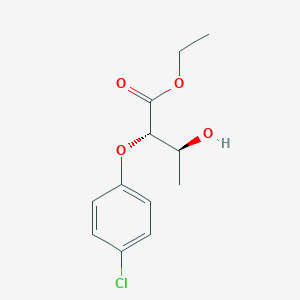
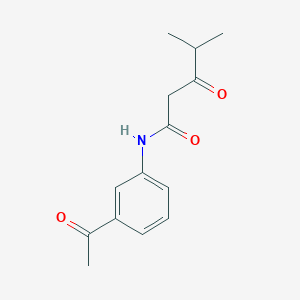
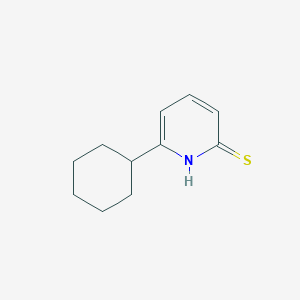

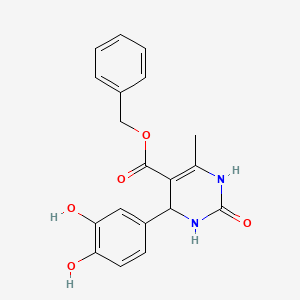
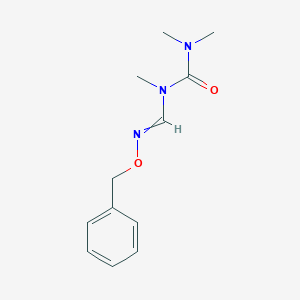
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
